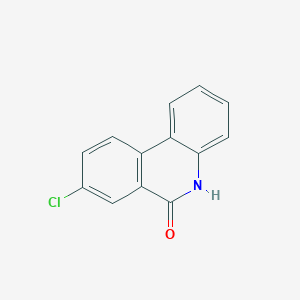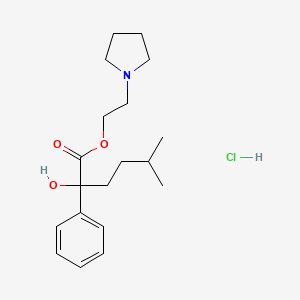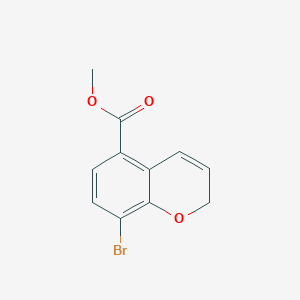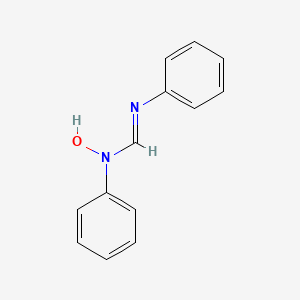![molecular formula C9H12N6O2 B14004818 Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl- CAS No. 90674-44-5](/img/structure/B14004818.png)
Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea typically involves the reaction of a purine derivative with an appropriate urea derivativeThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .
科学的研究の応用
3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral drug that shares a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities to 3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea.
Caffeine: A stimulant that also contains a purine ring system.
Uniqueness
3-methyl-1-[2-(6-oxo-3H-purin-9-yl)ethyl]urea is unique due to its specific substitution pattern on the purine ring, which can confer distinct biological and chemical properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
90674-44-5 |
|---|---|
分子式 |
C9H12N6O2 |
分子量 |
236.23 g/mol |
IUPAC名 |
1-methyl-3-[2-(6-oxo-1H-purin-9-yl)ethyl]urea |
InChI |
InChI=1S/C9H12N6O2/c1-10-9(17)11-2-3-15-5-14-6-7(15)12-4-13-8(6)16/h4-5H,2-3H2,1H3,(H2,10,11,17)(H,12,13,16) |
InChIキー |
ZXIYRCLBZRLJHI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCCN1C=NC2=C1N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)





![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)

![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)

![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)


